Methyl 2-[(chlorosulfonyl)methyl]benzoate
Overview
Description
Methyl 2-[(chlorosulfonyl)methyl]benzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Continuous-Flow Synthesis
Continuous-Flow Diazotization for Efficient Synthesis : Methyl 2-(chlorosulfonyl)benzoate has been synthesized efficiently using a continuous-flow diazotization process. This method significantly reduces side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid, showcasing the compound's utility in improving reaction outcomes in flow chemistry. The process demonstrates a high throughput, with a mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h, translating to an 18.45 kg/h throughput of diazonium salt solution, thus proving the method's efficiency and scalability (Yu et al., 2016).
Mechanistic Insights in Organic Chemistry
Mechanism of Carboxylic Ester Formation : The reaction mechanism involving Methyl 2-[(chlorosulfonyl)methyl]benzoate plays a pivotal role in understanding the formation of carboxylic esters from carboxylic sulfurous anhydrides. Research on this topic elucidates the intermediate formation of benzoic sulfurous mixed anhydrides and their subsequent decomposition, providing vital insights into the mechanistic pathways of ester formation in organic chemistry (Kobayashi & Kiritani, 1966).
Bioactive Precursor Applications
Synthesis and Applications as a Bioactive Precursor : this compound serves as a bioactive precursor in the synthesis of compounds with various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold and a versatile substrate in the preparation of medical products highlights its significance in the pharmaceutical industry, offering a pathway for the discovery of new bioactive molecules (Farooq & Ngaini, 2019).
Catalytic Reduction Studies
In Situ Study on Catalytic Reduction : Research involving the reduction of methyl benzoate and benzoic acid on a yttrium oxide catalyst has provided valuable information on the surface chemistry and the role of this compound in catalytic processes. The study offers insights into how benzoic acid and esters are reduced to benzaldehyde via surface intermediates, with implications for catalysis and synthetic methodology development (King & Strojny, 1982).
Material Science and Engineering
Crystal Engineering and Phase Transition : this compound's derivatives have been studied for their unique crystallization behaviors under high pressure, revealing phase transitions that are crucial for crystal engineering and materials science. The research demonstrates how changes in molecular conformation and packing efficiency can be induced by pressure, serving as a tool for designing materials with specific properties (Johnstone et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(chlorosulfonylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNIVKJHYLMSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103342-27-4 | |
Record name | methyl 2-[(chlorosulfonyl)methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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